molecular formula C14H12N4O3 B2956288 1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one CAS No. 2094288-55-6

1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one

Cat. No.: B2956288
CAS No.: 2094288-55-6
M. Wt: 284.275
InChI Key: XCLVKUXJJONRQR-UHFFFAOYSA-N
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Description

1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a nitropyridine moiety attached to an azetidinone ring through an aminophenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one typically involves the following steps:

    Formation of the Aminophenyl Intermediate: The synthesis begins with the preparation of the aminophenyl intermediate. This is achieved by reacting 3-nitropyridine with an appropriate amine under controlled conditions.

    Cyclization to Form Azetidinone: The aminophenyl intermediate is then subjected to cyclization to form the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can also be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Nitroso and hydroxylamine derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one can be compared with other similar compounds, such as:

    Azetidin-2-one Derivatives: These compounds share the azetidinone core structure but differ in their substituents, leading to variations in their biological activities and applications.

    Nitropyridine Derivatives: Compounds containing the nitropyridine moiety exhibit similar chemical reactivity but may have different biological properties.

List of Similar Compounds

Properties

IUPAC Name

1-[3-[(3-nitropyridin-2-yl)amino]phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c19-13-6-8-17(13)11-4-1-3-10(9-11)16-14-12(18(20)21)5-2-7-15-14/h1-5,7,9H,6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLVKUXJJONRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=CC(=C2)NC3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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